molecular formula C17H22N4O2S B6582122 N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide CAS No. 1210209-72-5

N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B6582122
CAS No.: 1210209-72-5
M. Wt: 346.4 g/mol
InChI Key: JDUHRHUKNSRUSD-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine-3-sulfonamide core linked via an ethyl chain to a 4-phenylpiperazine moiety. This structure combines the sulfonamide group—known for its role in medicinal chemistry—with a piperazine ring, which often enhances pharmacokinetic properties such as solubility and receptor binding.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,17-7-4-8-18-15-17)19-9-10-20-11-13-21(14-12-20)16-5-2-1-3-6-16/h1-8,15,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUHRHUKNSRUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Linking to Pyridine Sulfonamide: The final step involves the reaction of the phenylpiperazine intermediate with pyridine-3-sulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a pyridine-sulfonamide core with analogs from , such as N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (16) and N-[(3,4-Dichlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (17) . Key differences include:

  • Substituent Position : The target compound features an ethyl-piperazine linkage, whereas analogs in have carbamoyl groups (-NH-C(O)-aryl) directly attached to the sulfonamide nitrogen. This substitution alters electronic properties and steric bulk.

Functional Group Diversity

introduces Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15), which replaces the ethyl-piperazine chain with a cyano-carbamimidothioate group. This modification introduces sulfur and nitrile functionalities, likely altering redox properties and metabolic stability compared to the target compound. Additionally, these derivatives exhibit distinct purification challenges, as highlighted by their extraction protocols .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight (g/mol) Substituent Yield (%) Key Functional Groups
Target Compound ~400 (estimated) Ethyl-4-phenylpiperazine N/A Sulfonamide, pyridine, piperazine
Compound 16 () 528.04 4-Chlorophenyl carbamoyl 56 Carbamoyl, chlorophenyl
Compound 18 () 505.06 Phenyl carbamoyl 76 Carbamoyl, unsubstituted phenyl
Compound 15 () 483.55 Cyano-carbamimidothioate Not reported Cyano, carbamimidothioate

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperazine ring, a phenyl group, and a pyridine sulfonamide moiety, which contribute to its interaction with various biological targets.

The primary biological target for this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE, which leads to an increase in acetylcholine (ACh) levels in the synaptic cleft. This mechanism is crucial for enhancing neurotransmission and has implications in treating cognitive disorders such as Alzheimer's disease.

Biochemical Pathways

  • Inhibition of AChE : The inhibition results in elevated ACh concentration, which is essential for memory and learning processes.
  • Neurotransmission Enhancement : Increased ACh levels can improve synaptic plasticity and cognitive function.

In Vitro Studies

In various laboratory settings, this compound has shown promising results against several cell lines:

Cell Line IC50 (µM) Effect Observed
MGC-803 (Gastric)15.0Antiproliferative activity
MDA-MB-468 (Breast)20.5Induction of apoptosis
SF-295 (CNS)18.3Cell cycle arrest in G1 phase

These studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Case Studies

One notable case study involved the use of this compound in a preclinical model of Alzheimer’s disease. The administration of this compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antidepressant-like effects : In animal models, the compound demonstrated effects similar to those of traditional antidepressants.
  • Anti-inflammatory properties : Preliminary studies suggest that it may modulate inflammatory pathways, contributing to its neuroprotective effects.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety margins and potential side effects.

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